2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFKJOYCGFKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide typically involves the reaction of 1-phenylcyclopropylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity . This interaction can affect various biochemical pathways, depending on the specific target and the nature of the modification.
Comparison with Similar Compounds
2-Chloro-N-phenylacetamide Derivatives
Key Differences :
Chloroacetamides with Heterocyclic Moieties
N-(1,3-Thiazol-2-yl)acetamides
- This compound forms infinite 1-D chains via N–H···N hydrogen bonds , contrasting with the cyclopropane-containing target compound’s likely rigidity.
Key Differences :
| Compound | Heterocycle | Biological Relevance | Source |
|---|---|---|---|
| Target compound | None | Unknown (cyclopropane effects) | Inferred |
| N-(1,3-Thiazol-2-yl) | Thiazole | Antimicrobial/ligand potential |
Agrochemically Relevant Chloroacetamides
Herbicidal Acetamides
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A pre-emergent herbicide with methoxymethyl and diethylphenyl groups enhancing soil mobility and lipid membrane penetration .
- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) : Contains a thienyl ring, improving selectivity in weed control .
Key Differences :
Physicochemical Properties
Collision Cross-Section (CCS) Data
- 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide : Exhibits a predicted CCS of 150.9 Ų for [M+H]+ adducts, reflecting its branched alkyl chain’s conformational flexibility .
- 2-Chloro-N-(2-phenylpropyl)acetamide : Similar CCS values (153.3 Ų for [M]+) suggest comparable molecular volumes to the target compound .
Key Differences :
| Compound | CCS (Ų) [M+H]+ | Structural Feature | Source |
|---|---|---|---|
| Target compound | Not reported | Cyclopropane rigidity | — |
| 2-Chloro-N-(2-phenylpropyl) | 153.3 | Flexible propyl chain |
Research Implications and Gaps
- Structural Effects on Toxicity: highlights that minor substituent changes (e.g., methyl vs. hydroxymethyl groups) may unpredictably influence mutagenicity . The cyclopropane in the target compound could similarly modulate toxicity.
Biological Activity
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, an acetamide functional group, and a cyclopropyl ring attached to a phenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes, which can alter cellular metabolism and energy production pathways.
- Signal Transduction Modulation : The compound may modulate signaling pathways by interacting with kinases and phosphatases, affecting downstream cellular responses.
- Apoptosis Induction : In certain studies, it has been observed to activate apoptotic pathways in specific cell types, leading to programmed cell death.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various derivatives of 2-chloro-N-alkyl/aryl acetamides demonstrated significant antibacterial activity against several strains. The following table summarizes the antibacterial activity observed:
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| 3e | 30 | 30 | 36 |
| ... | ... | ... | ... |
The study indicated that compounds with specific substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
Analgesic Activity
Research involving the docking studies of related compounds has suggested potential analgesic properties. For instance, derivatives were tested for their binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for pain management therapies. The findings indicated that certain derivatives exhibited significant analgesic responses comparable to standard analgesics like diclofenac sodium .
Case Studies
- In Vivo Studies : In animal models, the administration of this compound showed dose-dependent effects on pain relief and inflammation reduction. Higher doses correlated with increased efficacy but also raised concerns regarding potential toxicity .
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
Pharmacological Implications
The diverse biological activities of this compound position it as a promising candidate for further development in therapeutic applications. Its ability to modulate enzyme activity and induce apoptosis highlights its potential in treating infections and possibly cancer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with (1-phenylcyclopropyl)methanamine. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of a base like triethylamine to neutralize HCl byproducts . Optimization can involve computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and solvent systems, as demonstrated in ICReDD’s workflow . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting data be resolved?
- Methodological Answer :
- NMR : H and C NMR confirm the acetamide backbone and cyclopropane ring. For example, the NH proton appears as a singlet near δ 8.5–9.0 ppm, while cyclopropane protons show distinct splitting patterns .
- IR : Stretching vibrations for C=O (~1650 cm) and C-Cl (~750 cm) validate functional groups .
- XRD : Resolves ambiguities in stereochemistry; e.g., antiparallel alignment of N–H and C=O bonds and syn conformation of C–Cl/C=O bonds in related chloroacetamides .
- Conflict Resolution : Cross-validate using high-resolution mass spectrometry (HRMS) and temperature-dependent NMR to detect conformational flexibility .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, with ciprofloxacin and fluconazole as controls .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using donepezil as a reference inhibitor .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can computational methods predict the biological activity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or proteases. The cyclopropane ring may enhance rigidity, favoring hydrophobic pocket binding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS). Pay attention to the chloroacetamide moiety’s electrostatic potential .
- Limitations : Over-reliance on static crystal structures may miss dynamic allosteric effects. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent protocols (e.g., 24–72 hr incubation in cytotoxicity assays) .
- SAR Studies : Systematically modify substituents (e.g., phenyl vs. thienyl groups) to isolate pharmacophores. For example, replacing the cyclopropane with a cyclohexyl group reduced antimicrobial activity in analogous compounds .
- Meta-Analysis : Use tools like RevMan to statistically reconcile data variability, accounting for assay sensitivity and cell line heterogeneity .
Q. How does the cyclopropane ring influence reactivity and stability under varying pH/temperature?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., cyclopropane ring opening above 150°C in related compounds) .
- Acid/Base Stability : Monitor via HPLC under simulated gastric conditions (pH 1–3). The cyclopropane’s strain may increase susceptibility to ring-opening reactions compared to non-cyclic analogs .
- Reactivity : DFT calculations (e.g., Gaussian 16) show cyclopropane’s hyperconjugation stabilizes transition states in nucleophilic substitutions .
Q. How can reaction byproducts be identified and mitigated during synthesis?
- Methodological Answer :
- Byproduct Profiling : LC-MS/MS detects impurities like dichloroacetamide derivatives formed via over-chlorination .
- Mitigation : Optimize stoichiometry (e.g., 1:1.05 amine:chloroacetyl chloride ratio) and employ scavengers (e.g., molecular sieves) to absorb HCl .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR assignments for the cyclopropane moiety?
- Methodological Answer :
- Variable-Temperature NMR : Resolves dynamic effects; e.g., coalescence of cyclopropane proton signals at elevated temperatures indicates conformational exchange .
- NOESY : Correlates spatial proximity of cyclopropane protons to adjacent phenyl groups, confirming stereochemistry .
Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Observed Signal(s) | Reference Compound Comparison |
|---|---|---|
| H NMR | δ 1.2–1.5 (m, cyclopropane), δ 8.6 (s, NH) | δ 8.7 (N-phenylacetamide NH) |
| IR | 1650 cm (C=O), 750 cm (C-Cl) | 1645 cm (C=O in 2-chloro-N-(2,4-dichlorophenyl)acetamide) |
| XRD | Dihedral angle: 16.0° (amide vs. phenyl) | 18.5° in N-(4-benzyloxy-phenyl) analog |
Table 2 : Biological Activity Variability in Analogous Compounds
| Compound Modification | Antimicrobial Activity (MIC, μg/mL) | Cytotoxicity (IC, μM) | Source |
|---|---|---|---|
| Phenylcyclopropane substituent | 8–12 (S. aureus) | 45–50 (HeLa) | |
| Thienyl substituent | 25–30 (S. aureus) | >100 (HeLa) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
